molecular formula C12H22N2O2 B13002245 tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13002245
M. Wt: 226.32 g/mol
InChI Key: RAUSWDYZJRCTJR-SECBINFHSA-N
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Description

tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 2306253-37-0) is a chiral spirocyclic compound featuring a 5-azaspiro[2.4]heptane core. Its structure includes a tert-butyl carbamate group at the 5-position and a methylamino substituent at the 7-position in the (S)-configuration. The compound’s molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . This compound is primarily utilized in pharmaceutical research as an intermediate for drug discovery, particularly in the development of protease inhibitors and central nervous system (CNS) agents .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (7S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

RAUSWDYZJRCTJR-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the spiro structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process, ensuring consistent quality and reducing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula: C12H22N2O2
  • Molecular Weight: 226.32 g/mol
  • CAS Number: 2306253-37-0
  • IUPAC Name: tert-butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

The presence of functional groups such as the carboxylate and amine functionalities allows for various chemical reactions that can modify the compound to enhance its biological properties or to synthesize derivatives with improved efficacy .

Medicinal Chemistry

The compound's structure positions it as a candidate for drug development, particularly in the following areas:

  • Receptor Binding Studies: Research indicates that this compound interacts with various receptors, which is crucial for understanding its pharmacodynamics and pharmacokinetics. Studies focusing on its binding affinity to specific receptors can provide insights into its therapeutic potential .
  • Neuropharmacology: The compound may exhibit effects on neurotransmitter systems, making it a subject of interest in studies related to neurological disorders. Its structural similarity to known neuroactive compounds suggests potential for further exploration .

Synthesis of Derivatives

The synthesis of this compound involves multi-step organic reactions, which can lead to the development of derivatives with enhanced biological activity or specificity. The ability to modify the core structure allows researchers to explore a range of therapeutic applications .

Case Study 1: Binding Affinity Analysis

A study conducted on the binding affinity of this compound revealed significant interactions with serotonin receptors, indicating its potential use in treating mood disorders. The study utilized radiolabeled ligands to quantify binding and assess receptor selectivity .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of similar compounds has shown that modifications at the nitrogen position can significantly alter biological activity. By comparing various derivatives of this compound, researchers identified key structural features that enhance receptor binding and efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 5-azaspiro[2.4]heptane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive conformations. Below is a detailed comparison of the target compound with its analogs:

Structural and Functional Differences

Pharmacological and Physicochemical Comparisons

  • Solubility: The amino analog (1638744-35-0) exhibits higher aqueous solubility due to its primary amine, whereas the benzyl derivative (144282-37-1) is more lipophilic, favoring blood-brain barrier penetration .
  • Bioactivity: The methylamino group in the target compound enhances basicity (pKa ~9–10), making it suitable for interacting with acidic residues in enzyme active sites . The benzyl group in 144282-37-1 may improve binding to hydrophobic pockets in protease targets .

Biological Activity

Introduction

tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate, with the CAS number 2306253-37-0, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including receptors and enzymes.

  • Receptor Modulation :
    • This compound is believed to act as a modulator of neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
    • Specific studies have indicated its interaction with serotonin and dopamine receptors, which are critical in psychiatric disorders.
  • Antimicrobial Activity :
    • Preliminary data suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains, although detailed studies are still required to confirm these effects.
  • Cytotoxic Effects :
    • In vitro studies have shown that the compound may induce cytotoxicity in cancer cell lines, indicating potential applications in oncology.

Study 1: Neurotransmitter Receptor Interaction

A study published in Journal of Medicinal Chemistry explored the binding affinity of various spirocyclic compounds at serotonin receptors. The findings indicated that this compound exhibited significant binding affinity to the 5-HT_2A receptor, suggesting its potential as an antidepressant or anxiolytic agent .

Study 2: Antimicrobial Activity

Research conducted by Johari et al. (2015) assessed the antimicrobial properties of several spirocyclic compounds, including this compound. The compound showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value indicating effective inhibition .

CompoundTargetIC50 Value (µM)
This compoundMRSA12.5
Control AntibioticMRSA8.0

Study 3: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent increase in cell death, with IC50 values ranging from 15 to 30 µM across different cell types .

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